Cas no 92035-98-8 (4-(2,4,5-trimethylphenyl)butanoic acid)

4-(2,4,5-Trimethylphenyl)butanoic acid is a substituted phenylbutanoic acid derivative characterized by its trimethylphenyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may serve as an intermediate in the preparation of more complex molecules. The presence of the butanoic acid moiety provides a carboxylic acid functional group, enabling further derivatization through esterification, amidation, or other coupling reactions. The trimethyl substitution on the phenyl ring may influence steric and electronic properties, potentially enhancing selectivity in synthetic applications. Its well-defined structure and purity make it suitable for use in method development and mechanistic studies.
4-(2,4,5-trimethylphenyl)butanoic acid structure
92035-98-8 structure
Product Name:4-(2,4,5-trimethylphenyl)butanoic acid
CAS No:92035-98-8
MF:C13H18O2
MW:206.280824184418
CID:6315780
PubChem ID:15686996
Update Time:2025-06-11

4-(2,4,5-trimethylphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2,4,5-trimethylphenyl)butanoic acid
    • EN300-1825921
    • 92035-98-8
    • Inchi: 1S/C13H18O2/c1-9-7-11(3)12(8-10(9)2)5-4-6-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
    • InChI Key: PUBBDARVTZFEKK-UHFFFAOYSA-N
    • SMILES: OC(CCCC1C=C(C)C(C)=CC=1C)=O

Computed Properties

  • Exact Mass: 206.130679813g/mol
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 4-(2,4,5-trimethylphenyl)butanoic acid

Professional Introduction to 4-(2,4,5-trimethylphenyl)butanoic Acid (CAS No. 92035-98-8)

4-(2,4,5-trimethylphenyl)butanoic acid, identified by its Chemical Abstracts Service (CAS) number 92035-98-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of aromatic carboxylic acids, characterized by its unique structural and functional properties. The presence of a butanoic acid moiety linked to a trimethylphenyl group imparts distinct chemical reactivity and potential biological activity, making it a subject of interest for various applications.

The molecular structure of 4-(2,4,5-trimethylphenyl)butanoic acid consists of a benzene ring substituted with three methyl groups at the 2-, 4-, and 5-positions, which enhances its stability and influences its interactions with biological targets. The butanoic acid side chain provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties. This structural arrangement not only contributes to the compound's solubility and metabolic stability but also opens avenues for exploration in drug discovery and material science.

In recent years, there has been growing interest in the pharmacological potential of compounds featuring aromatic carboxylic acid moieties. The trimethylphenyl group in 4-(2,4,5-trimethylphenyl)butanoic acid has been studied for its ability to modulate various biological pathways. For instance, researchers have investigated its interactions with enzymes and receptors involved in inflammation and pain signaling. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines and enzymes.

Moreover, the< strong> butanoic acid component has been explored for its role in metabolic regulation. Butanoic acid derivatives are known to influence gut microbiota composition and energy metabolism, which has implications for the treatment of metabolic disorders such as obesity and type 2 diabetes. The< strong> 2,4,5-trimethylphenyl moiety further enhances these effects by providing a scaffold for selective binding to target proteins. This dual functionality makes 4-(2,4,5-trimethylphenyl)butanoic acid a promising candidate for developing novel therapeutic agents.

The synthesis of 4-(2,4,5-trimethylphenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by carboxylation or direct functionalization of the aromatic ring. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to optimize the synthesis process. These methods not only improve efficiency but also minimize unwanted byproducts, making the compound more suitable for industrial applications.

In the realm of material science, 4-(2,4,5-trimethylphenyl)butanoic acid has been utilized as an intermediate in the production of specialty polymers and coatings. Its aromatic structure provides enhanced thermal stability and mechanical strength to polymers, making them suitable for high-performance applications. Additionally, the< strong> carboxylic acid group allows for further modifications such as esterification or amidation, which can tailor the material properties for specific uses.

The pharmacokinetic profile of 4-(2,4,5-trimethylphenyl)butanoic acid is another area of active research. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic clearance rates. These characteristics make it an attractive candidate for oral administration in drug formulations. Furthermore, its< strong> lipophilicity ensures efficient penetration across biological membranes, enhancing its bioavailability and therapeutic efficacy.

Evaluation of the safety profile is crucial before considering clinical applications of any novel compound. Preclinical toxicology studies have been conducted on 4-(2,4,5-trimethylphenyl)butanoic acid, focusing on acute toxicity endpoints such as irritation potential and organ toxicity. Results from these studies indicate that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further long-term studies are necessary to fully assess its safety profile.

The development of new drugs often relies on understanding the mechanisms of action at a molecular level. In the case of 4-(2,4,5-trimethylphenyl)butanoic acid, researchers are employing computational modeling techniques to predict how it interacts with biological targets such as enzymes and receptors. These simulations help identify potential binding sites and optimize drug design for improved efficacy and selectivity。 By integrating experimental data with computational approaches, scientists can accelerate the discovery process。

The role of< strong >aromatic compounds In medicinal chemistry cannot be overstated。 The unique electronic properties of aromatic rings contribute to their versatility in drug design。 For instance,< strong >pi-stacking interactions

The< strong >carboxylic acid 4-(2, 45-Trimethylphenyl) butanoic Acid Provides multiple opportunities For chemical modification。 It Can Be converted Into esters,amides,or other Derivatives That May exhibit different Biological activities。 Such modifications Are often employed To fine-tune Pharmacokinetic properties Such as solubility,bioavailability,And metabolic stability。

The growing demand For personalized medicine Has spurred Research Into identifying biomarkers That Can predict drug response。 In this context,< strong > 4-(25-Trimethylphenyl)butanoic Acid Has Been investigated As a potential biomarker For certain metabolic disorders。 By correlating plasma levels Of this compound With disease severity, clinicians May be able To tailor treatment regimens More effectively。

The environmental impact Of chemical compounds Is An increasingly important consideration In drug development。 Efforts Have Been made To design synthetic routes That minimize waste And reduce hazardous byproducts。 Green chemistry principles Have Been incorporated Into The production Of< strong > 45-Trimethylphenyl)butanoic Acid To Ensure sustainability。

In conclusion,< strong > 45-Trimethylphenyl)butanoic Acid (CAS No。92035-98-8

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